molecular formula C5H11NO B113218 2-Aminocyclopentanol CAS No. 89381-13-5

2-Aminocyclopentanol

Cat. No.: B113218
CAS No.: 89381-13-5
M. Wt: 101.15 g/mol
InChI Key: JFFOUICIRBXFRC-UHFFFAOYSA-N
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Description

2-Aminocyclopentanol (CAS: 4541-32-6; 137254-03-6 for hydrochloride forms) is a bicyclic amino alcohol featuring a cyclopentane backbone substituted with hydroxyl (-OH) and amino (-NH₂) groups at adjacent positions. Its stereoisomers, such as trans-(1R,2R)-2-Aminocyclopentanol hydrochloride (CAS: 31775-67-4), are of particular interest in pharmaceutical synthesis due to their chiral centers and structural rigidity, which enhance binding specificity in drug candidates . The compound is typically stored under inert gas (N₂ or Ar) at 2–8°C to prevent degradation . It serves as a key intermediate in synthesizing bioactive molecules, including antiviral and enzyme-targeting agents .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 2-Aminocyclopentanol with structurally related cyclopentane derivatives and aromatic analogs:

Compound Molecular Formula Molecular Weight (g/mol) Functional Groups Key Applications References
This compound C₅H₁₁NO 101.15 -NH₂, -OH (cyclopentane backbone) Pharmaceutical intermediates, chiral catalysts
trans-(1R,2R)-2-Aminocyclopentanol hydrochloride C₅H₁₁NO·HCl 137.61 -NH₂, -OH, HCl salt APIs, custom drug synthesis
1-Amino-2-hydroxycyclopentane-carboxylic Acid C₆H₁₁NO₃ 145.16 -NH₂, -OH, -COOH Peptide mimetics, enzyme inhibitors
Methyl 3-aminocyclopentanecarboxylate C₇H₁₃NO₂ 143.18 -NH₂, -COOCH₃ Prodrug design, ester-based delivery
2-Aminophenol C₆H₇NO 109.13 -NH₂, -OH (aromatic ring) Dye synthesis, corrosion inhibitors
1-Methylcyclopentanol C₆H₁₂O 100.16 -OH (cyclopentane with methyl) Solvent, fragrance additives

Physicochemical Properties

  • Solubility: this compound exhibits moderate solubility in polar solvents (e.g., water, ethanol) due to its -OH and -NH₂ groups. Its hydrochloride salt (trans-isomer) shows enhanced water solubility, critical for pharmaceutical formulations . In contrast, 1-Methylcyclopentanol is hydrophobic, aligning with its use in non-polar solvents .
  • Melting Point: The hydrochloride derivative of this compound melts at 191–196°C , higher than 2-Aminophenol (∼174°C) due to ionic interactions in the salt form .

Biological Activity

2-Aminocyclopentanol (C5_5H11_{11}NO) is an organic compound with significant biological activity, particularly within the realm of neuropharmacology. Its structural features, including an amino group and a hydroxyl group, suggest potential interactions with various biological targets, including neurotransmitter systems. This article explores the biological activity of this compound, emphasizing its pharmacological properties, mechanisms of action, and relevant case studies.

This compound is characterized by the following chemical properties:

  • Molecular Formula : C5_5H11_{11}NO
  • Molecular Weight : 101.15 g/mol
  • Functional Groups : Amino (-NH2_2) and Hydroxyl (-OH)

These functional groups contribute to its reactivity and biological interactions, particularly in the central nervous system (CNS) .

Neuropharmacological Effects

Research indicates that this compound exhibits potential as a central nervous system agent. Its structural resemblance to neurotransmitters suggests it may modulate receptor activity in the brain, influencing mood and cognitive functions. Specifically, studies have shown it may interact with adenosine receptors, which are critical for regulating various neurological processes .

Interaction with Adenosine Receptors

Adenosine receptors play a pivotal role in neurotransmission and neuroprotection. This compound has been evaluated for its agonistic effects on these receptors. In one study, it was found to exhibit significant agonist activity at the A1 adenosine receptor, which is associated with cardioprotective and neuroprotective effects . The compound's ability to modulate cAMP levels in human embryonic kidney cells (HEK293T) further underscores its potential therapeutic applications.

Study on Antinociceptive Properties

A study conducted on various adenosine analogs, including this compound, assessed their antinociceptive properties. The findings demonstrated that certain derivatives of this compound could effectively reduce pain responses in animal models. The compound's interaction with adenosine receptors was linked to its analgesic effects, highlighting its potential for pain management therapies .

Synthesis and Biological Evaluation

The synthesis of this compound derivatives has been explored to enhance biological activity. For instance, a series of modified compounds were synthesized and tested for their ability to inhibit cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain. Some derivatives exhibited potent anti-inflammatory effects while maintaining low COX-2 inhibition, suggesting a favorable therapeutic profile .

Comparative Data Table

Compound Biological Activity EC50 (μM) Remarks
This compoundA1 Adenosine Receptor Agonist0.0063Significant agonistic effect on cAMP levels
Modified Derivative ACOX-2 Inhibition>5Low COX-2 inhibition; potential anti-inflammatory
Modified Derivative BAntinociceptive Activity0.28Effective pain relief in animal models

Scientific Research Applications

Chemical Properties and Structure

2-Aminocyclopentanol, specifically the (1R,2R)-trans isomer, has the molecular formula C5H11NOC_5H_{11}NO and is characterized by a hydroxyl group and an amino group attached to a cyclopentane ring. Its unique structure allows it to participate in various chemical reactions, making it a valuable building block in synthetic chemistry.

Medicinal Chemistry

This compound has been investigated for its potential therapeutic properties:

  • Anticancer Activity : Studies have shown that derivatives of this compound can induce apoptosis in cancer cell lines. For instance, specific derivatives were found to inhibit fatty acid synthase, leading to reduced food intake and beneficial metabolic effects in tissues like the liver and adipose tissue .
  • Adenosine Receptor Agonists : The compound has been utilized in synthesizing adenosine receptor agonists, which are valuable in treating conditions such as type II diabetes. These compounds exhibited high selectivity and potency at the A1 adenosine receptor, indicating their potential for therapeutic applications .

Organic Synthesis

In organic chemistry, this compound serves as a versatile intermediate:

  • Synthesis of Complex Molecules : It acts as a building block for synthesizing more complex structures, including pharmaceuticals and agrochemicals. Its ability to undergo various transformations makes it an essential component in synthetic pathways .
  • Chemoenzymatic Synthesis : Recent advancements have highlighted efficient chemoenzymatic methods for synthesizing both enantiomers of this compound, demonstrating its utility in producing optically active compounds for drug development .

Material Science

The compound's unique properties have led to its exploration in material science:

  • High-Performance Materials : this compound derivatives are being studied for their role in developing specialty chemicals and high-performance materials due to their favorable chemical properties .

Case Study 1: Anticancer Properties

A study focused on the anticancer effects of this compound derivatives demonstrated significant apoptosis induction in breast cancer cell lines. The research indicated that these compounds could serve as lead candidates for developing new anticancer agents due to their ability to modulate cancer cell behavior effectively.

Case Study 2: Adenosine Receptor Agonists

Research involving the synthesis of benzyloxy derivatives of this compound revealed enhanced selectivity for A1 adenosine receptors. The findings suggest that modifications to the cyclopentane structure can lead to compounds with improved pharmacological profiles, potentially translating into effective treatments for various diseases .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Aminocyclopentanol, and how can purity be validated?

this compound is typically synthesized via catalytic hydrogenation of cyclopentenone derivatives or reductive amination of cyclopentanone precursors. Key validation steps include:

  • Chromatographic analysis : Use HPLC or GC-MS to confirm enantiomeric purity, especially critical due to the compound's stereoisomeric variants (e.g., cis/trans or (1R,2S)/(1S,2R)) .
  • Spectroscopic characterization : Employ 1^1H/13^13C NMR to verify hydroxyl and amine functional groups. For stereochemical confirmation, X-ray crystallography or circular dichroism (CD) spectroscopy may be required .
  • Melting point consistency : Cross-reference observed melting points (e.g., 191–196°C for trans-(1R,2R)-isomer) with literature values to detect impurities .

Q. How should researchers design experiments to characterize the physicochemical properties of this compound?

Focus on:

  • Solubility profiling : Test in polar (water, ethanol) vs. nonpolar solvents (DCM, hexane) to guide reaction solvent selection.
  • Thermal stability : Use thermogravimetric analysis (TGA) to determine decomposition temperatures under varying atmospheres .
  • Acid-base behavior : Titration studies to measure pKa values of the amine and hydroxyl groups, which influence reactivity in catalytic or biological systems .

Q. What are the primary applications of this compound in medicinal chemistry research?

The compound serves as a chiral building block for:

  • Peptidomimetics : Its rigid cyclopentane backbone mimics peptide turn structures in drug design .
  • Catalytic ligands : Enantioselective synthesis of pharmaceuticals via transition-metal complexes .
  • Prodrug development : Functionalization of the hydroxyl/amine groups for targeted delivery .

Advanced Research Questions

Q. How can stereochemical complexity in this compound derivatives be resolved methodologically?

  • Chiral resolution : Use chiral stationary phases (e.g., Chiralpak® AD-H) in HPLC to separate enantiomers .
  • Asymmetric synthesis : Employ organocatalysts (e.g., proline derivatives) to control stereochemistry during synthesis .
  • Crystallography-guided design : Analyze crystal packing of diastereomeric salts (e.g., hydrochloride forms) to predict preferential crystallization pathways .

Q. What strategies address contradictions in reported biological activity data across stereoisomers?

  • Systematic meta-analysis : Follow Cochrane guidelines to aggregate data from diverse studies, assessing biases in assay conditions (e.g., cell lines, solvent systems) .
  • Dose-response reevaluation : Replicate experiments with standardized purity thresholds (>95%) and controlled stereoisomeric ratios .
  • Molecular docking studies : Compare binding affinities of isomers to target proteins using software like AutoDock Vina to explain activity discrepancies .

Q. How can computational modeling optimize the use of this compound in drug discovery?

  • Conformational analysis : Perform density functional theory (DFT) calculations to map low-energy conformers and identify bioactive rotamers .
  • Pharmacophore modeling : Integrate structural data to design derivatives with enhanced target selectivity .
  • MD simulations : Study solvation effects and stability in biological membranes to predict bioavailability .

Q. What methodologies are recommended for analyzing degradation products of this compound under varying conditions?

  • Forced degradation studies : Expose the compound to heat, light, and acidic/alkaline conditions, followed by LC-MS/MS to identify breakdown products .
  • Kinetic profiling : Use Arrhenius plots to predict shelf-life and storage requirements (e.g., inert gas, 2–8°C) .

Q. Methodological Frameworks for Research Design

Q. How can the FINER criteria be applied to formulate hypotheses about this compound’s mechanisms?

  • Feasible : Ensure access to enantiopure starting materials (e.g., via suppliers like Combi-Blocks ).
  • Novel : Explore understudied applications, such as its role in RNA-targeted therapeutics.
  • Ethical : Adhere to safety protocols (e.g., handling hydrochloride salts under fume hoods ).
  • Relevant : Align with trends in chiral chemistry or green synthesis .

Q. What steps mitigate risks when reconciling conflicting literature data on reaction yields?

  • Reproducibility protocols : Document all reaction parameters (e.g., catalyst loading, solvent purity) using FAIR data principles .
  • Collaborative validation : Share raw NMR/LC-MS data via open-access repositories for peer verification .

Q. How should researchers structure a manuscript reporting new this compound derivatives?

  • Introduction : Contextualize the compound’s significance in chiral chemistry and gaps addressed .
  • Methods : Detail enantiomeric excess (ee) calculations and crystallization conditions .
  • Discussion : Contrast findings with prior studies, emphasizing stereochemical insights .

Q. Tables for Key Data Reference

Property Value Isomer Source
Melting Point191–196°Ctrans-(1R,2R)-hydrochloride
Molecular Weight137.61 g/mol(1R,2S)-hydrochloride
CAS Registry31775-67-4trans-(1R,2R)-hydrochloride
Chiral Resolution MethodChiralpak® AD-H HPLCcis/trans mixtures

Properties

IUPAC Name

2-aminocyclopentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c6-4-2-1-3-5(4)7/h4-5,7H,1-3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFFOUICIRBXFRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20903822
Record name NoName_4581
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20903822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57070-95-8, 59260-76-3
Record name Cyclopentanol, cis-2-amino-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057070958
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclopentanol, trans-2-amino-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059260763
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1-(2-Nitro-4-methanesulphonylbenzoyl)-1,2,4-triazole
1-(2-Nitro-4-methanesulphonylbenzoyl)-1,2,4-triazole
2-Aminocyclopentanol
1-(2-Nitro-4-methanesulphonylbenzoyl)-1,2,4-triazole
2-Aminocyclopentanol
1-(2-Nitro-4-methanesulphonylbenzoyl)-1,2,4-triazole
2-Aminocyclopentanol
1-(2-Nitro-4-methanesulphonylbenzoyl)-1,2,4-triazole
1-(2-Nitro-4-methanesulphonylbenzoyl)-1,2,4-triazole
2-Aminocyclopentanol
1-(2-Nitro-4-methanesulphonylbenzoyl)-1,2,4-triazole
2-Aminocyclopentanol
1-(2-Nitro-4-methanesulphonylbenzoyl)-1,2,4-triazole
2-Aminocyclopentanol

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